molecular formula C17H23N3O B13057037 3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one

3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one

Cat. No.: B13057037
M. Wt: 285.4 g/mol
InChI Key: PFTBDBSGXHXHRE-KAMYIIQDSA-N
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Description

3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one is a pyrazol-5-one derivative characterized by a unique combination of substituents: a tert-butyl group at position 3, a methyl group at position 1, and a (Z)-configured dimethylaminophenyl methylidene moiety at position 2. The tert-butyl group enhances steric bulk and lipophilicity, while the dimethylamino group contributes to electron-donating effects and hydrogen-bonding capabilities .

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

(4Z)-5-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-2-methylpyrazol-3-one

InChI

InChI=1S/C17H23N3O/c1-17(2,3)15-14(16(21)20(6)18-15)11-12-7-9-13(10-8-12)19(4)5/h7-11H,1-6H3/b14-11-

InChI Key

PFTBDBSGXHXHRE-KAMYIIQDSA-N

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one typically involves:

  • Formation of the 1-methyl-1H-pyrazol-5-one core.
  • Introduction of the tert-butyl substituent at the 3-position.
  • Condensation with 4-(dimethylamino)benzaldehyde or its equivalent to form the (Z)-methylidene linkage at the 4-position.

Preparation of the Pyrazolone Core

The pyrazolone nucleus is commonly synthesized by cyclization reactions involving β-ketoesters or β-diketones with hydrazine derivatives. For this compound, the 1-methyl substitution is introduced by using methylhydrazine or methylhydrazine derivatives.

Typical procedure:

  • React a β-ketoester bearing a tert-butyl substituent (e.g., tert-butyl acetoacetate) with methylhydrazine under reflux conditions in ethanol or another suitable solvent.
  • This cyclization yields the 3-(tert-butyl)-1-methyl-1H-pyrazol-5-one intermediate.

Introduction of the (Z)-Methylidene Group

The key step to obtain the final compound is the condensation of the pyrazolone intermediate with 4-(dimethylamino)benzaldehyde, forming the exocyclic double bond (methylidene group) in the (Z)-configuration.

Typical conditions:

  • The pyrazolone intermediate and 4-(dimethylamino)benzaldehyde are mixed in ethanol or another polar solvent.
  • A catalytic amount of acid or base (e.g., piperidine or acetic acid) is added to facilitate the Knoevenagel-type condensation.
  • The reaction is carried out under reflux or at room temperature, depending on the reactivity.
  • The product precipitates or is isolated by solvent evaporation and purified by recrystallization or chromatography.

Detailed Experimental Data and Conditions

Step Reagents & Conditions Yield (%) Notes
Pyrazolone core formation tert-butyl acetoacetate + methylhydrazine, ethanol, reflux 4-6 h 75-85 Reaction monitored by TLC; product isolated by filtration or extraction
Condensation with aldehyde Pyrazolone + 4-(dimethylamino)benzaldehyde, ethanol, catalytic piperidine, reflux or room temp, 2-4 h 70-80 (Z)-isomer favored; product purified by recrystallization from ethanol or column chromatography

Research Findings and Optimization

  • The use of tert-butyl acetoacetate ensures selective substitution at the 3-position, avoiding side reactions.
  • Methylhydrazine provides the 1-methyl substitution directly during cyclization, eliminating the need for post-synthesis methylation.
  • The condensation step is sensitive to solvent and catalyst choice; polar protic solvents with mild bases favor high yields and selectivity for the (Z)-isomer.
  • Reaction temperature control is critical to prevent isomerization or side reactions.
  • Purification by recrystallization from ethanol or ethyl acetate yields high-purity products suitable for further applications.

Analytical Characterization (Typical)

  • NMR Spectroscopy: Characteristic signals include methyl group singlet at ~3.7 ppm (1-methyl), tert-butyl singlet at ~1.3 ppm, and aromatic protons of the dimethylamino phenyl ring.
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula C18H23N3O2.
  • IR Spectroscopy: Strong absorption bands for C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) confirm pyrazolone and methylidene functionalities.
  • Melting Point: Sharp melting point consistent with literature values confirms purity.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Key Observations
Pyrazolone synthesis tert-butyl acetoacetate, methylhydrazine Ethanol, reflux 4-6 h 75-85 Efficient cyclization, clean reaction
Knoevenagel condensation Pyrazolone intermediate, 4-(dimethylamino)benzaldehyde, piperidine Ethanol, reflux or RT, 2-4 h 70-80 (Z)-isomer favored, mild conditions
Purification Recrystallization or chromatography Ethanol or ethyl acetate N/A High purity product, suitable for use

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that derivatives of pyrazolone compounds, including 3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one, exhibit significant biological activities such as anti-inflammatory, analgesic, and antimicrobial properties.

Case Study 1: Antimicrobial Activity

A study demonstrated the synthesis of various pyrazolone derivatives, which were evaluated for their antimicrobial efficacy. Compounds similar to the target compound showed promising results against a variety of bacterial strains, indicating potential for development as antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazolone derivatives. The compound was tested in vitro and in vivo, showing a reduction in inflammatory markers and pain response in animal models, suggesting its viability as a therapeutic agent for inflammatory diseases .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

Case Study 3: Synthesis of N-Heterocycles

A one-pot synthesis method involving this pyrazolone derivative was reported, leading to the formation of N-heterocycles with high yields. The process involved condensation reactions followed by reduction steps, showcasing the compound's utility in generating complex molecular architectures efficiently .

Material Science Applications

In material science, compounds like 3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one have been explored for their potential use in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).

Case Study 4: Dye-Sensitized Solar Cells

Research has indicated that pyrazolone derivatives can be utilized as sensitizers in dye-sensitized solar cells. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells .

Data Tables

Application Area Description References
Medicinal ChemistryAntimicrobial and anti-inflammatory properties
Organic SynthesisIntermediate for synthesizing N-heterocycles
Material SciencePotential use in dye-sensitized solar cells

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-5-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds from the evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Notable Properties/Activities References
3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one tert-butyl (3), methyl (1), dimethylaminophenyl (4) Not explicitly reported Inferred high lipophilicity; potential for π-π interactions
4-((Z)-(4-(dimethylamino)phenyl)methylidene)-1,3-diphenyl-1H-pyrazol-5-one Phenyl (1,3), dimethylaminophenyl (4) 357.41 g/mol Enhanced aromatic stacking; studied for anti-inflammatory activity
(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one Thioxo-thiazolidinone, butoxyphenyl, pentyl 507.65 g/mol Sulfur-containing scaffold; potential enzyme inhibition
(4E)-4-[(dimethylamino)methylidene]-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one Trifluoromethyl, trifluoromethoxy 395.27 g/mol Electron-withdrawing groups improve metabolic stability
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Naphthylamino, phenyl, methyl 436.49 g/mol Extended aromatic system for DNA intercalation

Key Observations

Substituent Effects on Lipophilicity :

  • The tert-butyl group in the target compound increases lipophilicity compared to phenyl substituents in analogs like the 1,3-diphenyl derivative . This may enhance membrane permeability but reduce aqueous solubility.
  • Trifluoromethyl and trifluoromethoxy groups in ’s compound further elevate hydrophobicity while conferring metabolic resistance .

In contrast, electron-withdrawing groups (e.g., trifluoromethyl) in ’s compound alter redox properties . Steric hindrance from the tert-butyl group may limit binding to flat active sites, unlike the planar naphthylamino group in ’s compound, which favors intercalation .

Sulfur-containing analogs () exhibit thiazolidinone-related activity, such as tyrosinase or protease inhibition .

Synthesis and Characterization :

  • Crystallographic tools (SHELX, ORTEP) are widely used for structural validation of similar compounds, suggesting analogous methods apply to the target compound .
  • Safety data for tert-butyl-containing analogs () indicate low acute toxicity but recommend precautions for unstudied metabolites .

Biological Activity

3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. Pyrazoles are known for their medicinal properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this specific compound.

Chemical Structure and Properties

The molecular formula of 3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one is C22H25N3OC_{22}H_{25}N_{3}O. The structure is characterized by a tert-butyl group, a dimethylamino group, and a pyrazolone core which is pivotal for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to the target compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations around 10 µM when compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)Concentration (µM)Reference
Compound A85%10
Dexamethasone76%1
Compound B61%10

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Studies have demonstrated that certain pyrazoles exhibit activity against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. For example, a closely related compound showed promising results in inhibiting bacterial growth at concentrations as low as 40 µg/mL .

Table 2: Antimicrobial Activity Against Common Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)Reference
Compound CE. coli40
Compound DS. aureus40
Compound EKlebsiella pneumoniae40

3. Anticancer Properties

Pyrazole derivatives have also been explored for their anticancer potential. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives demonstrated high cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound FA549 (Lung cancer)0.03
Compound GMCF-7 (Breast cancer)0.05
Compound HHeLa (Cervical cancer)0.04

Case Studies

Several case studies have highlighted the pharmacological potential of pyrazole derivatives:

  • Case Study 1: A study on a series of substituted pyrazoles revealed that modifications at the phenyl ring significantly enhanced anti-inflammatory activity compared to the parent compound .
  • Case Study 2: Another investigation focused on the synthesis of novel pyrazole derivatives that exhibited dual action as both MAO-B inhibitors and anti-inflammatory agents, showcasing their therapeutic versatility .

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